molecular formula C9H22O3Si B14513439 (2R)-3-{[tert-Butyl(dimethyl)silyl]oxy}propane-1,2-diol CAS No. 63121-18-6

(2R)-3-{[tert-Butyl(dimethyl)silyl]oxy}propane-1,2-diol

Cat. No.: B14513439
CAS No.: 63121-18-6
M. Wt: 206.35 g/mol
InChI Key: HLZIALBLRJXNQN-MRVPVSSYSA-N
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Description

®-3-((tert-Butyldimethylsilyl)oxy)propane-1,2-diol is an organic compound that features a silyl ether protecting group. This compound is often used in organic synthesis due to its stability and reactivity under various conditions. The presence of the tert-butyldimethylsilyl group provides steric hindrance, which can influence the reactivity of the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((tert-Butyldimethylsilyl)oxy)propane-1,2-diol typically involves the protection of a diol using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature. The reaction can be summarized as follows:

Diol+tert-Butyldimethylsilyl chlorideBase(R)-3-((tert-Butyldimethylsilyl)oxy)propane-1,2-diol\text{Diol} + \text{tert-Butyldimethylsilyl chloride} \xrightarrow{\text{Base}} \text{(R)-3-((tert-Butyldimethylsilyl)oxy)propane-1,2-diol} Diol+tert-Butyldimethylsilyl chlorideBase​(R)-3-((tert-Butyldimethylsilyl)oxy)propane-1,2-diol

Industrial Production Methods

On an industrial scale, the production of ®-3-((tert-Butyldimethylsilyl)oxy)propane-1,2-diol follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

®-3-((tert-Butyldimethylsilyl)oxy)propane-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form alkanes or other reduced species.

    Substitution: The silyl ether group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Tetrabutylammonium fluoride (TBAF) can be used to remove the silyl ether group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alkanes.

Scientific Research Applications

®-3-((tert-Butyldimethylsilyl)oxy)propane-1,2-diol has several applications in scientific research:

    Chemistry: Used as a protecting group in organic synthesis to prevent unwanted reactions at hydroxyl sites.

    Biology: Employed in the synthesis of biologically active molecules and natural products.

    Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.

    Industry: Applied in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of ®-3-((tert-Butyldimethylsilyl)oxy)propane-1,2-diol involves the stabilization of reactive intermediates through the steric and electronic effects of the tert-butyldimethylsilyl group. This stabilization allows for selective reactions to occur at other functional groups within the molecule. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • ®-3-((tert-Butyldiphenylsilyl)oxy)propane-1,2-diol
  • ®-3-((Trimethylsilyl)oxy)propane-1,2-diol
  • ®-3-((Triisopropylsilyl)oxy)propane-1,2-diol

Uniqueness

®-3-((tert-Butyldimethylsilyl)oxy)propane-1,2-diol is unique due to the specific steric hindrance and electronic effects provided by the tert-butyldimethylsilyl group. This makes it particularly useful in reactions where selective protection and deprotection of hydroxyl groups are required.

Properties

CAS No.

63121-18-6

Molecular Formula

C9H22O3Si

Molecular Weight

206.35 g/mol

IUPAC Name

(2R)-3-[tert-butyl(dimethyl)silyl]oxypropane-1,2-diol

InChI

InChI=1S/C9H22O3Si/c1-9(2,3)13(4,5)12-7-8(11)6-10/h8,10-11H,6-7H2,1-5H3/t8-/m1/s1

InChI Key

HLZIALBLRJXNQN-MRVPVSSYSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@@H](CO)O

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC(CO)O

Origin of Product

United States

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